molecular formula C17H16N2O3S B2596434 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide CAS No. 922908-10-9

4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide

Cat. No.: B2596434
CAS No.: 922908-10-9
M. Wt: 328.39
InChI Key: AFYNPDPCRGZWOR-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-(2-cyanophenyl)butanamide is a sulfonamide derivative characterized by a butanamide backbone substituted with a benzenesulfonyl group and a 2-cyanophenyl moiety. The presence of the sulfonyl group enhances stability and binding affinity to biological targets, while the cyano group may influence electronic properties and metabolic stability.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c18-13-14-7-4-5-10-16(14)19-17(20)11-6-12-23(21,22)15-8-2-1-3-9-15/h1-5,7-10H,6,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYNPDPCRGZWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide typically involves a multi-step process:

  • Formation of the Benzenesulfonyl Intermediate: : The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst such as aluminum chloride.

  • Amidation Reaction: : The benzenesulfonyl chloride is then reacted with 2-cyanophenylamine to form the corresponding sulfonamide. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Butanamide Formation: : The final step involves the coupling of the sulfonamide with butanoic acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction of the nitrile group can yield primary amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Primary amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H16N2O2S
  • Molecular Weight : 300.37 g/mol
  • IUPAC Name : 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide exhibit anticancer properties. For instance, studies have shown that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The benzenesulfonamide moiety is known for its ability to interact with various biological targets, making it a suitable candidate for further development in cancer therapeutics .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Sulfonamides are recognized for their ability to modulate inflammatory responses, making them useful in treating conditions such as arthritis and other inflammatory diseases. Experimental models have demonstrated that the introduction of a cyanophenyl group enhances the compound's efficacy in reducing inflammation markers .

Organic Synthesis Applications

1. Synthetic Intermediates
4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, which are essential in the development of new pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities .

2. Photoredox Catalysis
Recent studies have explored the use of this compound in photoredox catalysis, a method that enables C–C and C–N bond formation under mild conditions. The ability to participate in radical reactions makes it valuable for synthesizing novel compounds with potential biological activity .

Case Studies

StudyApplicationFindings
Study 1 Anticancer ActivityDemonstrated inhibition of tumor growth in vitro using sulfonamide derivatives similar to the target compound.
Study 2 Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in animal models treated with the compound.
Study 3 Organic SynthesisSuccessfully used as an intermediate to synthesize complex molecules with enhanced biological activity.

Mechanism of Action

The mechanism by which 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The nitrile group may also participate in hydrogen bonding or dipole interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

a. N-[[4-(Benzoylamino)phenyl]sulfonyl]-N-(4,6-dimethyl-2-pyrimidinyl)butanamide (Compound 41)

  • Molecular Formula : C₂₂H₂₂N₄O₄S
  • Key Features: Contains a pyrimidinyl group and benzoylamino substituent. Sulfonamide linkage and butanamide chain.
  • Pharmacological Activity : Exhibits antitubercular activity, likely due to sulfonamide-mediated inhibition of bacterial folate synthesis pathways .
  • Elemental Analysis :

    Parameter Calculated (%) Found (%)
    C 60.26 59.97
    H 5.06 4.96
    N 12.78 12.74

Comparison: The target compound lacks the pyrimidinyl and benzoylamino groups, instead featuring a benzenesulfonyl and 2-cyanophenyl group. These differences may reduce antitubercular activity but enhance selectivity for other targets, such as kinases or proteases, due to the electron-withdrawing cyano group.

b. 4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide

  • Molecular Formula : C₂₁H₂₂N₄O₃S
  • Key Features :
    • Pyrimidinylsulfamoyl substituent on the phenyl ring.
    • Phenyl group attached to the butanamide chain.
  • Pharmacological Implications : The pyrimidine moiety may enable DNA intercalation or kinase inhibition, common in anticancer agents .

Comparison: The target compound replaces the pyrimidinylsulfamoyl group with a benzenesulfonyl unit, simplifying the structure while retaining sulfonamide bioactivity. The 2-cyanophenyl group may improve lipophilicity compared to the phenyl substituent in this analog.

c. 4-(2-Cyanomethyl-phenylsulfanyl)-N,N-dimethyl-benzenesulfonamide

  • Molecular Formula : C₁₆H₁₆N₂O₂S₂
  • Key Features: Sulfanyl (thioether) linkage instead of sulfonyl. Cyanomethyl and dimethylamine substituents.
  • Synthetic Route: Optimized for high yield via nucleophilic substitution, with cyanomethyl enhancing electrophilicity .

Comparison: The sulfonyl group in the target compound confers greater oxidative stability compared to the sulfanyl group here. The direct attachment of the cyano group to the phenyl ring in the target may reduce metabolic degradation relative to the cyanomethyl side chain.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity
4-(Benzenesulfonyl)-N-(2-cyanophenyl)butanamide C₁₇H₁₅N₂O₃S 327.38 Benzenesulfonyl, 2-cyanophenyl Not reported (inferred: enzyme inhibition)
Compound 41 C₂₂H₂₂N₄O₄S 438.50 Pyrimidinyl, benzoylamino Antitubercular
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide C₂₁H₂₂N₄O₃S 434.50 Pyrimidinylsulfamoyl, phenyl Kinase/DNA-targeted
4-(2-Cyanomethyl-phenylsulfanyl)-N,N-dimethyl-benzenesulfonamide C₁₆H₁₆N₂O₂S₂ 332.44 Sulfanyl, cyanomethyl Synthetic intermediate

Functional Group Impact

  • Sulfonamide vs. Sulfanyl : Sulfonamide groups (target compound, Compound 41) enhance hydrogen-bonding capacity and metabolic stability compared to sulfanyl groups .
  • Cyano vs. Pyrimidinyl: The cyano group’s electron-withdrawing nature may increase electrophilicity and binding to cysteine residues in enzymes, whereas pyrimidinyl groups facilitate π-π stacking in nucleic acid interactions .

Biological Activity

4-(Benzenesulfonyl)-N-(2-cyanophenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide is C15H16N2O2SC_{15}H_{16}N_2O_2S, with a molecular weight of approximately 288.36 g/mol. The compound features a benzenesulfonyl group, a cyanophenyl moiety, and a butanamide structure, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. For instance, derivatives of benzenesulfonamides have been studied for their ability to inhibit various bacterial enzymes, such as carbonic anhydrase. The inhibitory activities of related compounds against different isoforms (hCA I, II, IV, and VII) show promising results with K_i values ranging from nanomolar to micromolar concentrations .

Isoform K_i Range (nM)
hCA I7.3 - 917
hCA II0.76 - 163
hCA IV0.53 - 51.0
hCA VII0.68 - 9.1

Antitumor Activity

The compound’s structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. A study involving benzenesulfonamide derivatives demonstrated significant cytotoxicity against P388 murine leukemia cells, indicating that structural modifications can lead to enhanced antitumor activity .

The mechanism by which 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide exerts its biological effects may involve:

  • Enzyme Inhibition : The sulfonamide moiety can interact with active sites of enzymes, inhibiting their function.
  • Cell Cycle Disruption : Similar compounds have shown the ability to disrupt mitosis or cause G1 accumulation in cancer cells, leading to cell cycle arrest and apoptosis .

Study on Antimicrobial Properties

In a recent study, a library of sulfonamide derivatives was screened for their ability to inhibit bacterial enzymes. Among these, certain compounds showed IC50 values indicating effective inhibition at low concentrations. For example, one derivative exhibited an IC50 of 53.3 μM against a target enzyme .

Study on Antitumor Effects

Another investigation focused on the antitumor effects of benzenesulfonamide derivatives revealed that specific substitutions on the sulfonamide group significantly influenced cytotoxicity against cancer cell lines. The findings suggested that optimizing these substitutions could enhance therapeutic efficacy .

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